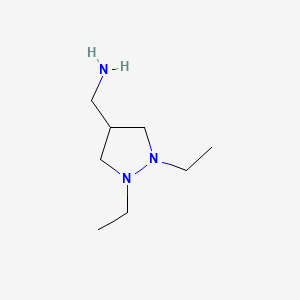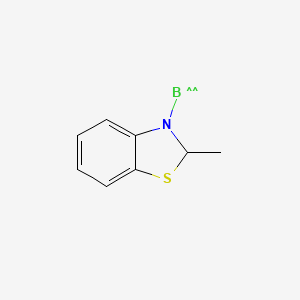![molecular formula C6H15O12P3S3 B568182 [(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium CAS No. 118245-69-5](/img/structure/B568182.png)
[(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium: is a chemical compound with the molecular formula C6H15O12P3S3 It is a derivative of inositol, a type of sugar alcohol, and is characterized by the presence of three thiophosphoric acid groups attached to the inositol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium typically involves the phosphorylation of inositol derivatives. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the inositol ring are protected using suitable protecting groups to prevent unwanted reactions.
Phosphorylation: The protected inositol is then subjected to phosphorylation using thiophosphoryl chloride (PSCl3) under controlled conditions to introduce the thiophosphoric acid groups.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions: [(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium can undergo various chemical reactions, including:
Oxidation: The thiophosphoric acid groups can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thiophosphoric acid groups to thiol groups.
Substitution: The compound can participate in substitution reactions where the thiophosphoric acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce thiol-containing compounds.
科学的研究の応用
[(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its role in cellular signaling pathways, particularly those involving inositol phosphates.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on calcium mobilization and enzyme regulation.
Industry: It may have applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of [(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium involves its interaction with cellular components. It is known to stimulate the release of calcium ions from intracellular stores, which in turn activates various signaling pathways. The compound binds to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. These calcium ions then activate downstream effectors such as protein kinase C and calmodulin, which mediate various cellular responses.
類似化合物との比較
D-myo-Inositol 1,4,5-trisphosphate: This compound is similar in structure but contains phosphate groups instead of thiophosphoric acid groups.
D-myo-Inositol 1,3,4,5-tetrakisphosphate: Another inositol derivative with four phosphate groups.
D-myo-Inositol 1,4,5,6-tetrakisphosphate: Contains four phosphate groups at different positions on the inositol ring.
Uniqueness: [(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium is unique due to the presence of thiophosphoric acid groups, which confer distinct chemical properties compared to its phosphate analogs. These properties include different reactivity and potential biological activities, making it a valuable compound for specialized research applications.
特性
CAS番号 |
118245-69-5 |
|---|---|
分子式 |
C6H15O12P3S3 |
分子量 |
468.275 |
IUPAC名 |
[(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium |
InChI |
InChI=1S/C6H15O12P3S3/c7-1-2(8)5(17-20(12,13)23)6(18-21(14,15)24)3(9)4(1)16-19(10,11)22/h1-9H,(H2,10,11,22)(H2,12,13,23)(H2,14,15,24)/t1-,2+,3+,4-,5-,6-/m1/s1 |
InChIキー |
BZIDQHFQSPKXER-XJTPDSDZSA-N |
SMILES |
C1(C(C(C(C(C1O[P+](O)(O)[S-])O)O[P+](O)(O)[S-])O[P+](O)(O)[S-])O)O |
同義語 |
D-myo-Inositol 1,4,5-tris(thiophosphoric acid) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,7-Dimethyloxazolo[5,4-d]pyrimidine](/img/structure/B568102.png)







![2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one](/img/structure/B568120.png)
